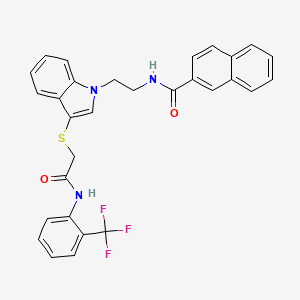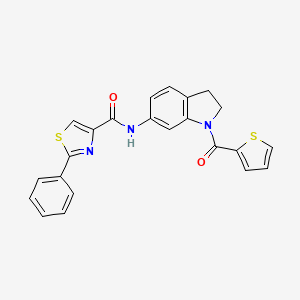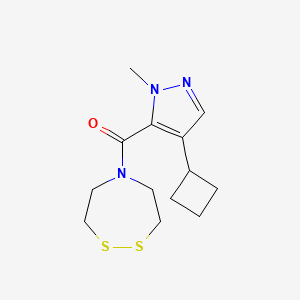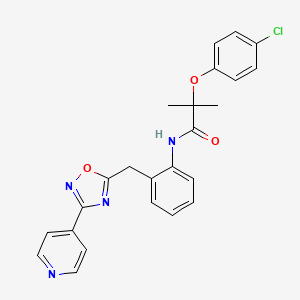amino}propanoic acid CAS No. 1344305-98-1](/img/structure/B2972374.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](4-methylphenyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a protective group used in the synthesis of peptides, and it’s known for its easy removal under mild basic conditions .
Synthesis Analysis
The synthesis of this compound involves the use of a Fmoc protective group. The Fmoc group is attached to the amino group of the amino acid, protecting it from reacting during peptide synthesis . The specific synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a carbonyl group, which is then attached to an amino group. This amino group is further attached to a propanoic acid group . The presence of these functional groups gives the compound its unique properties.Chemical Reactions Analysis
As a protected amino acid, this compound can participate in peptide synthesis reactions. The Fmoc group can be removed under mild basic conditions, allowing the amino group to react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Fmoc group makes the compound relatively stable under acidic conditions but allows it to react under basic conditions .Wissenschaftliche Forschungsanwendungen
Phenolic Compounds and Their Biological Activities
- Chlorogenic Acid (CGA): CGA is highlighted for its antioxidant activity, anti-inflammatory properties, hepatoprotective effects, and potential in treating cardiovascular diseases and diabetes. This review broadens knowledge on CGA, suggesting its use as a natural food additive and therapeutic agent (Naveed et al., 2018).
Sorption Studies
- Phenoxy Herbicides Sorption: A detailed review on the sorption of phenoxy herbicides, including various carboxylic acids, to soil and minerals. It suggests that soil organic matter and iron oxides are significant sorbents for these compounds, providing insights into environmental behavior relevant to similar compounds (Werner et al., 2012).
Caffeic Acid Derivatives
- Biological Activities: The review discusses caffeic acid derivatives found in Salvia miltiorrhiza, including their antioxidant, anti-ischemic, anti-thrombotic, anti-hypertensive, and anti-fibrosis activities. This could imply potential research directions for similar compounds with phenolic structures (Jiang et al., 2005).
Carboxylic Acids in Biotechnology
- Biocatalyst Inhibition by Carboxylic Acids: This review addresses the challenges posed by carboxylic acids to microbial biocatalysts, which could be relevant for understanding the microbial interactions of similar compounds. Strategies for enhancing microbial tolerance to these inhibitors are discussed (Jarboe et al., 2013).
Levulinic Acid in Drug Synthesis
- Applications in Drug Synthesis: Levulinic acid is explored for its potential in drug synthesis, which can provide insights into the utilization of similar carboxylic acids in pharmaceutical development. The review emphasizes its role in synthesizing various drugs and derivatives (Zhang et al., 2021).
These studies, while not directly related to 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, provide a comprehensive view of the research landscape surrounding phenolic compounds, carboxylic acids, and their derivatives. This information could be useful for researchers interested in exploring the potential applications of specific compounds within these categories in scientific research and development.
Wirkmechanismus
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Mode of Action
As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
Given its classification as an alanine derivative, it may be involved in pathways related to protein synthesis and energy metabolism .
Result of Action
As an alanine derivative, it may have effects related to protein synthesis and energy metabolism .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylanilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-17-10-12-18(13-11-17)26(15-14-24(27)28)25(29)30-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHTFLWIALKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide](/img/structure/B2972294.png)


![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)
![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)






![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)